molecular formula C7H5F2NO2 B12959004 2-(4,6-Difluoropyridin-3-yl)acetic acid

2-(4,6-Difluoropyridin-3-yl)acetic acid

Cat. No.: B12959004
M. Wt: 173.12 g/mol
InChI Key: FAGMLSUGNLRCSZ-UHFFFAOYSA-N
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Description

2-(4,6-Difluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing characteristics, making these compounds less reactive than their chlorinated and brominated analogues .

Preparation Methods

The synthesis of 2-(4,6-Difluoropyridin-3-yl)acetic acid typically involves the use of commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine. These compounds are treated with sodium methoxide to yield intermediates, which are then subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-(4,6-Difluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various organoboron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,6-Difluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,6-Difluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The electron-withdrawing fluorine atoms influence the compound’s reactivity and binding affinity to various biological targets. This can result in altered enzyme activity, receptor binding, or other molecular interactions that contribute to its biological effects .

Comparison with Similar Compounds

2-(4,6-Difluoropyridin-3-yl)acetic acid can be compared with other fluorinated pyridines such as 2,6-difluoropyridine and 3,5-difluoro-2,4,6-triazidopyridine. These compounds share similar fluorine substitution patterns but differ in their specific chemical and biological properties . The unique combination of fluorine atoms in this compound imparts distinct characteristics that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

2-(4,6-difluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5F2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12)

InChI Key

FAGMLSUGNLRCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CC(=O)O)F

Origin of Product

United States

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